molecular formula C12H11N3O4S2 B2656221 4,5-dimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide CAS No. 896307-64-5

4,5-dimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide

Cat. No.: B2656221
CAS No.: 896307-64-5
M. Wt: 325.36
InChI Key: YJDAEOYPBGZUNG-UHFFFAOYSA-N
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Description

4,5-dimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4,5-dimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted thiophenes .

Scientific Research Applications

4,5-dimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring system can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amido groups enhances its reactivity and potential biological activities compared to other thiophene derivatives .

Properties

IUPAC Name

4,5-dimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S2/c1-5-6(2)20-12(9(5)10(13)16)14-11(17)7-3-4-8(21-7)15(18)19/h3-4H,1-2H3,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDAEOYPBGZUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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